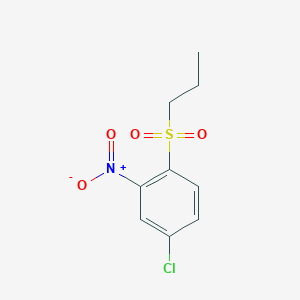

4-Chloro-2-nitro-1-(propylsulfonyl)benzene

Description

4-Chloro-2-nitro-1-(propylsulfonyl)benzene (CAS: 90346-82-0) is a nitroaromatic compound featuring a chlorinated benzene ring substituted with a nitro (-NO₂) group at the 2-position and a propylsulfonyl (-SO₂C₃H₇) group at the 1-position. Its molecular formula is C₉H₉ClNO₄S, with a molecular weight of 262.69 g/mol . The sulfonyl group imparts strong electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name |

4-chloro-2-nitro-1-propylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-2-5-16(14,15)9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXLCPDWAPIHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-2-nitro-1-(propylsulfonyl)benzene typically involves multiple steps, starting with the nitration of chlorobenzene to introduce the nitro group. This is followed by sulfonation to add the propylsulfonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns. Industrial production methods may involve bulk manufacturing processes that optimize yield and purity .

Chemical Reactions Analysis

4-Chloro-2-nitro-1-(propylsulfonyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The propylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-nitro-1-(propylsulfonyl)benzene is utilized in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, including drug development.

Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-2-nitro-1-(propylsulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chloro and propylsulfonyl groups can influence binding affinity and specificity. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Key Observations :

- Electronic Effects : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, reducing electron density on the benzene ring and directing electrophilic substitution to the para position of the nitro group. In contrast, the thioether (-S-) group is electron-donating, increasing ring reactivity .

- Steric and Solubility Factors: The propylsulfonyl group introduces a linear alkyl chain, improving solubility in non-polar solvents compared to the bulky phenylsulfonyl analog. The phenylthio derivative’s planar structure may favor π-π stacking in solid states .

Reactivity and Stability

Mechanistic Insights :

- Sulfonyl vs. Thioether : The sulfonyl group’s electron-withdrawing nature stabilizes negative charges, making the compound less reactive toward nucleophiles. Thioethers, however, are prone to oxidation (e.g., forming sulfoxides) and nucleophilic displacement .

- Nitro Group Influence : The nitro group at the 2-position further deactivates the ring, directing subsequent substitutions to the 4- or 6-positions relative to the chlorine atom.

Biological Activity

4-Chloro-2-nitro-1-(propylsulfonyl)benzene is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and toxicology.

- Molecular Formula : C10H12ClN2O3S

- Molecular Weight : 262.73 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular mechanisms. The compound is noted for its antimicrobial and potential cytotoxic properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. This effect is attributed to its structural features, which allow it to disrupt bacterial cell membranes and inhibit growth.

Cytotoxicity and Antiproliferative Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation in several cancer types, including breast and colon cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis.

Case Studies

-

Antiproliferative Study :

- A study assessed the antiproliferative activity of this compound on HT-29 (colon carcinoma) and MCF7 (breast carcinoma) cell lines.

- Results indicated an IC50 value in the low micromolar range, suggesting potent activity against these cancer cells.

Cell Line IC50 (µM) HT-29 5.0 MCF7 6.5 -

Mechanism of Action :

- The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Toxicological Assessment

A tier II human health assessment indicated that while the compound exhibits some toxicity, it does not significantly accumulate in biological systems. Metabolic studies suggest rapid clearance from tissues, minimizing long-term toxic effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to oxidative stress.

- Cell Cycle Disruption : It has been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.